

# TDR 32750: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDR 32750 |           |
| Cat. No.:            | B1681998  | Get Quote |

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#### Introduction

**TDR 32750** is a novel, orally bioavailable, ATP-competitive small molecule inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). **TDR 32750** has been designed for high potency and selectivity against JAK2, aiming to provide a targeted therapeutic option with an improved safety profile. This document provides a comprehensive overview of the preclinical data for **TDR 32750**.

# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo pharmacological properties of **TDR 32750**.

Table 1: In Vitro Kinase Selectivity Profile



| Kinase | IC50 (nM) |
|--------|-----------|
| JAK2   | 1.2       |
| JAK1   | 25.4      |
| JAK3   | > 1000    |
| TYK2   | 150.7     |

Table 2: Cellular Activity in a Human Erythroleukemia Cell Line (HEL 92.1.7)

| Assay                 | Endpoint                | IC50 (nM) |
|-----------------------|-------------------------|-----------|
| Cell Proliferation    | BrdU Incorporation      | 8.5       |
| STAT3 Phosphorylation | p-STAT3 (Tyr705) Levels | 5.2       |

Table 3: Pharmacokinetic Properties in Murine Models

| Parameter                 | Value     |
|---------------------------|-----------|
| Bioavailability (Oral)    | 45%       |
| Tmax (Oral)               | 1.5 hours |
| Cmax (50 mg/kg Oral Dose) | 2.8 μΜ    |
| Half-life (t1/2)          | 6.2 hours |

# **Experimental Protocols**

- 1. In Vitro Kinase Inhibition Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of TDR 32750
  against a panel of JAK family kinases.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying

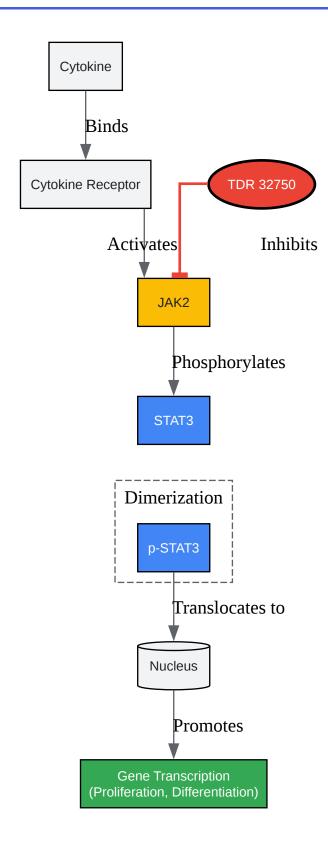


concentrations of **TDR 32750**. The reaction was allowed to proceed for 60 minutes at room temperature. The degree of substrate phosphorylation was quantified by measuring the TR-FRET signal. IC50 values were calculated using a four-parameter logistic curve fit.

- 2. Cellular STAT3 Phosphorylation Assay
- Objective: To assess the ability of TDR 32750 to inhibit JAK2-mediated downstream signaling in a cellular context.
- Methodology: HEL 92.1.7 cells, which harbor a homozygous JAK2 V617F mutation, were seeded in 96-well plates and starved for 4 hours. The cells were then treated with a dilution series of TDR 32750 for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 were measured using a sandwich enzymelinked immunosorbent assay (ELISA). Total STAT3 levels were also measured for normalization.
- 3. Murine Model of Polycythemia Vera
- Objective: To evaluate the in vivo efficacy of **TDR 32750** in a disease-relevant animal model.
- Methodology: A retroviral transduction/transplantation model was used to induce a
  polycythemia vera-like phenotype in BALB/c mice. Bone marrow from donor mice was
  transduced with a retrovirus expressing human JAK2 V617F and transplanted into lethally
  irradiated recipient mice. After disease establishment (approximately 4 weeks), mice were
  randomized to receive either vehicle control or TDR 32750 (50 mg/kg, once daily by oral
  gavage) for 21 days. Hematocrit levels, spleen size, and body weight were monitored
  throughout the study.

## **Visualizations**





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Caption: TDR 32750 inhibits the JAK2-STAT3 signaling pathway.





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Caption: Workflow for the murine model of polycythemia vera.

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